molecular formula C14H12N4OS3 B2802042 N-(4-methylthiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 893989-85-0

N-(4-methylthiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2802042
CAS No.: 893989-85-0
M. Wt: 348.46
InChI Key: SGEQVTNXNKZUJF-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the thiazole and pyridazine chemical families, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiazole and pyridazine cores. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to minimize waste and maximize yield. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may interact with various biomolecules and pathways, making it a candidate for drug development.

Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects. It may be used in the development of new drugs for treating diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(4-methylthiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biochemical pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

  • 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide: This compound lacks the methyl group on the thiazole ring, which may affect its biological activity.

  • N-(4-methylthiazol-2-yl)acetamide: This compound is structurally similar but lacks the pyridazine and thiophene components.

Uniqueness: N-(4-methylthiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is unique due to its combination of thiazole, pyridazine, and thiophene rings. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS3/c1-9-7-22-14(15-9)16-12(19)8-21-13-5-4-10(17-18-13)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEQVTNXNKZUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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